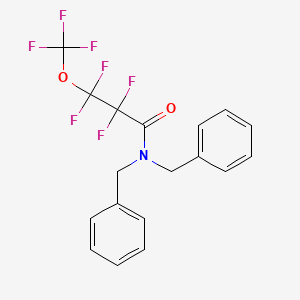

N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated compounds involves complex reactions, including the use of trifluoromethylated reagents and electrophilic fluorination techniques. Techniques such as the direct fluorination of dibenzoheterocyclic onium salts and the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid have been employed to synthesize compounds with structural similarities to N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide (Umemoto & Ishihara, 1993); (Haga, Burschka, & Tacke, 2008).

Molecular Structure Analysis

Fluorinated compounds often exhibit unique molecular structures due to the electronegativity and size of fluorine atoms. The synthesis of electron-deficient oxacalix[2]arene[2]triazines demonstrates the impact of fluorination on molecular conformation and the potential relevance to N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide's structure (Yang et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of fluorinated compounds like N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is influenced by the presence of fluorine, which can affect electron distribution and reactivity patterns. Studies on reactions of trifluoroacetic anhydride with amino acids hint at the complex reactivity of fluorinated compounds and may provide insights into similar reactions for N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide (Chantegrel, Deshayes, & Faure, 1993).

Physical Properties Analysis

The physical properties of fluorinated compounds, including solubility, boiling and melting points, and stability, are significantly influenced by the fluorine atoms. The synthesis and properties of highly fluorinated compounds provide insights into the physical characteristics that might be expected for N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide, highlighting the role of fluorine in determining these properties (Gielen et al., 1994).

Chemical Properties Analysis

The chemical properties of N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can be inferred from studies on similar fluorinated compounds. The reactivity towards nucleophiles, electrophiles, and the potential for participating in various organic reactions are key aspects of its chemical behavior. Research on trifluoromethylation reagents derived from tetrafluoroethane β-sultone provides a context for understanding the reactivity of highly fluorinated compounds (Zhang et al., 2014).

Aplicaciones Científicas De Investigación

Novel Insecticides and Agrochemicals

Flubendiamide's Unique Chemical Structure for Pest Control : Flubendiamide is an example of a novel class of insecticides with a unique chemical structure, demonstrating strong activity against lepidopterous pests. Its structure includes novel substituents like a heptafluoroisopropyl group, showcasing its potential in pest management programs (Tohnishi et al., 2005).

Advances in Organic Synthesis

Difluorocarbene Chemistry for Fluorinated Molecules : Significant advancements in difluorocarbene chemistry highlight the growing demand for various fluorinated molecules, including the development of new difluoromethylation and gem-difluorocyclization reagents. This review emphasizes the expanding substrate scope and the introduction of environmentally friendly reagents (Ni & Hu, 2014).

Materials Science and Fluorinated Polymers

Synthesis of Fluorine-containing Polyethers : A study on the synthesis of highly fluorinated polymers, such as those from 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, demonstrates the creation of soluble, hydrophobic, low dielectric polyethers. These materials show moderate thermal stability and low dielectric constants, indicating their utility in electronic applications (Fitch et al., 2003).

Catalysis and Chemical Transformations

Photoredox Systems for Catalytic Fluoromethylation : The development of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds offers a new approach to incorporating CF3 and CF2H groups into molecules. This catalytic strategy, using visible-light-induced single-electron-transfer processes, enables efficient and selective radical fluoromethylation under mild conditions, broadening the toolkit for synthesizing organofluorine compounds (Koike & Akita, 2016).

Propiedades

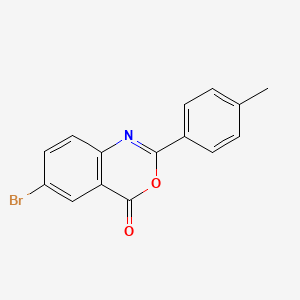

IUPAC Name |

N,N-dibenzyl-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F7NO2/c19-16(20,17(21,22)28-18(23,24)25)15(27)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHZNLROBFKMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(OC(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)

![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)